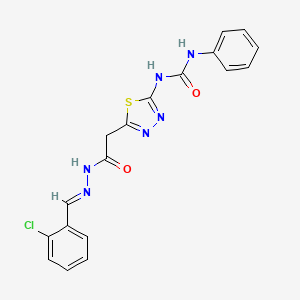
(E)-1-(5-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1,3,4-thiadiazol-2-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of hydrazine and thiadiazole, with a phenylurea moiety . It is a complex organic compound that has potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The compound was prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide . This process involves the reaction of the carbonyl group of the aldehyde with the nitrogen atom of the hydrazide, resulting in the formation of the hydrazone moiety .Molecular Structure Analysis
The molecule of the compound is L-shaped, being bent at the S atom . The central part of the molecule, C—C—N—N=C, is almost linear . The dihedral angle between the p-toluenesulfonyl ring and the S—N—C—C (=O) segment is 67.5 (4)°, while that between the two aromatic rings is 52.17 (11)° .Chemical Reactions Analysis
The compound has been used to prepare new transition metal complexes . The prepared ligand acts as a bidentate ligand and coordinates with central metal ions through nitrogen of azomethine and pyrrolo groups . The low molar conductance values in nitrobenzene indicate that the metal complexes are non-electrolytes in nature .Physical And Chemical Properties Analysis
The compound exhibits certain characteristic NMR signals, indicating the presence of aromatic hydrogens . The magnetic moments and electronic spectral data suggest different geometries for the metal complexes .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antipsychotic and Anticonvulsant Agents : Compounds with structures related to the specified compound have been synthesized and evaluated for their antipsychotic and anticonvulsant activities. For instance, various benzoxazepine and benzothiazepine derivatives were synthesized and found to have significant antipsychotic and anticonvulsant properties, with specific compounds identified as the most active in the series (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Antimicrobial Agents : The chemical scaffold of the mentioned compound has been utilized to create formazans with antimicrobial properties. These compounds have shown moderate activity against pathogenic bacterial and fungal strains, highlighting their potential in antimicrobial applications (Sah, Bidawat, Seth, & Gharu, 2014).
Vasodilator Activity
- Antihypertensive Activity : Derivatives of 1,3,4-thiadiazoles have been synthesized and demonstrated to possess antihypertensive activity through vasodilation, with specific substitutions on the phenyl ring enhancing the activity (Turner, Myers, Gadie, Nelson, Pape, Saville, Doxey, & Berridge, 1988).
Anticonvulsant Activity
- Novel Anticonvulsant Agents : The synthesis and evaluation of 2-aryl-5-hydrazino-1,3,4-thiadiazoles have revealed several potent compounds lacking sedation, ataxia, or lethality. This research introduces a new class of anticonvulsant agents comparing favorably with standard drugs (Chapleo, Myers, Myers, Saville, Smith, Stillings, Tulloch, Walter, & Welbourn, 1986).
Heterocyclic Compounds Synthesis
- Surfactants with Antimicrobial Activities : The study on fatty acids in heterocyclic synthesis involving the 1,3,4-thiadiazole moiety has led to the creation of surfactants with high antibacterial and moderate antifungal activities. These compounds are highlighted for their potential in various industrial applications due to their low toxicity and good biodegradability (Amine, Mahmoud, Badr, & Gouda, 2012).
Mecanismo De Acción
Direcciones Futuras
The compound and its metal complexes have been screened for antimicrobial activities against various bacteria and fungi, as well as for cytotoxic studies . The synthesized metal complexes were found more active in these tests than the ligand itself . This suggests potential future directions in exploring the biological activities of such complexes for potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2S/c19-14-9-5-4-6-12(14)11-20-23-15(26)10-16-24-25-18(28-16)22-17(27)21-13-7-2-1-3-8-13/h1-9,11H,10H2,(H,23,26)(H2,21,22,25,27)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYRTJLXTNVLCV-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2648006.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2648010.png)

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B2648014.png)
![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2648016.png)
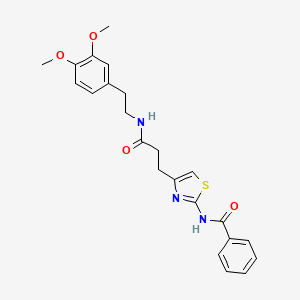
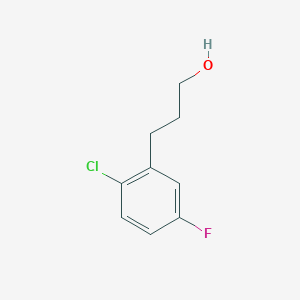
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2648019.png)
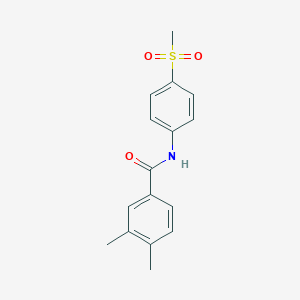
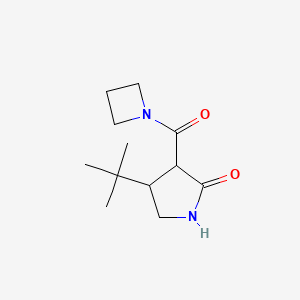
![N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-piperidino-1(6H)-pyrimidinyl]acetamide](/img/structure/B2648022.png)
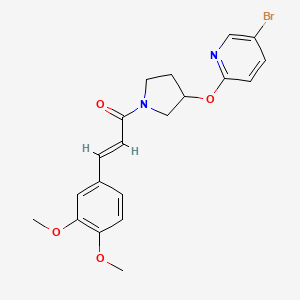
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2648024.png)
![2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2648028.png)